Simiarel acetate

Description

Contextualization within Acetate (B1210297) Ester Chemistry

Simiarel acetate is an acetate ester of the triterpenoid (B12794562) Simiarenol. In the realm of natural products chemistry, the acetylation of compounds can significantly alter their physicochemical properties, such as solubility and bioavailability, which in turn can influence their biological activity. The acetate group in this compound may play a crucial role in its interaction with biological targets. The study of acetate esters is fundamental to understanding how slight structural modifications can lead to substantial changes in a molecule's function.

Rationale for Advanced Investigation of this compound

The primary impetus for the advanced investigation of this compound stems from its natural origin and the established pharmacological properties of the plants from which it is isolated. Imperata cylindrica, for instance, has a long history of use in traditional medicine for treating a variety of ailments, and modern research has begun to validate some of these applications, showing extracts to possess anti-inflammatory and anticancer properties.

The presence of this compound in these bioactive extracts suggests that it may contribute to their therapeutic effects. Preliminary studies on the lipophilic components of plants containing this compound have indicated that the triterpenoid fractions exhibit significant antioxidant and cytotoxic activities researchgate.net. This provides a strong rationale for isolating this compound and investigating its specific pharmacological profile to determine if it is a key active principle.

Current Knowledge Gaps and Research Imperatives for this compound

Despite its presence in medicinally relevant plants, research specifically focused on this compound is limited. This presents several critical knowledge gaps that future research should aim to address.

Key Knowledge Gaps:

Specific Biological Activity: The precise biological activities of pure this compound have not been extensively characterized. While the extracts containing it are bioactive, the contribution of this compound to these effects is unknown.

Mechanism of Action: For any identified biological activities, the underlying molecular mechanisms of action remain to be elucidated.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is crucial for evaluating its potential as a therapeutic agent.

Synthetic Pathways: While it is a natural product, efficient and scalable synthetic or semi-synthetic routes to this compound and its analogs have not been developed.

Research Imperatives:

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources is a primary imperative to enable further research.

In-depth Pharmacological Screening: Comprehensive screening of purified this compound for a wide range of biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects, is necessary.

Mechanistic Studies: Investigations into the molecular targets and signaling pathways modulated by this compound are crucial to understanding its biological function.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore how structural modifications affect its biological activity could lead to the development of more potent and selective compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4965-99-5 |

| Molecular Formula | C32H52O2 |

| Molecular Weight | 468.75 g/mol |

| Class | Triterpenoid |

| Natural Sources | Imperata cylindrica, Impatiens glandulifera researchgate.net |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) |

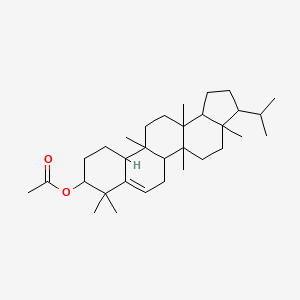

Structure

2D Structure

Properties

Molecular Formula |

C32H52O2 |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

(3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3 |

InChI Key |

MBVFYSHTXNMYNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC(=O)C)C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Simiarel Acetate

Classical and Contemporary Esterification Routes to Simiarel Acetate (B1210297)

Esterification reactions form the cornerstone of acetate ester synthesis. These processes can be broadly categorized into direct esterification, transesterification, and enzymatic synthesis, each offering distinct advantages and employing different reaction mechanisms and conditions.

Direct Esterification Approaches

Direct esterification, most commonly exemplified by the Fischer esterification, involves the reaction between a carboxylic acid and an alcohol to yield an ester and water. For Simiarel acetate, this would typically involve the reaction of Simiarelol (the presumed alcohol precursor) with acetic acid.

The general reaction is: R-OH (Alcohol) + R'-COOH (Carboxylic Acid) ⇌ R'-COOR (Ester) + H₂O (Water)

This reaction is reversible, and to drive the equilibrium towards ester formation, excess of one reactant (usually the less expensive one, acetic acid in this case) or efficient removal of the water by-product is employed. Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), are frequently used to accelerate the reaction rate mdpi.comtsijournals.comutripoli.edu.lythermofisher.com. For instance, the synthesis of ethyl acetate from ethanol (B145695) and acetic acid commonly utilizes concentrated sulfuric acid as a catalyst, achieving high yields under reflux conditions mdpi.comslchemtech.com. Similarly, isoamyl acetate synthesis via direct esterification of isoamyl alcohol with acetic acid has been reported using various acid catalysts, with optimal conditions yielding up to 95.7% tsijournals.com or 91% whiterose.ac.uk.

Transesterification Processes

Transesterification offers an alternative route to ester synthesis, where an ester reacts with an alcohol to form a different ester and a different alcohol. This method is particularly useful when direct esterification is challenging or when specific acetate esters are readily available as starting materials.

The general reaction is: R-COOR' (Ester) + R''-OH (Alcohol) ⇌ R-COOR'' (New Ester) + R'-OH (New Alcohol)

For this compound, this could involve reacting Simiarelol with a simple acetate ester like ethyl acetate or vinyl acetate. For example, the synthesis of 2-phenylethyl acetate has been achieved through the transesterification of vinyl acetate with 2-phenethyl alcohol using immobilized lipase (B570770) nih.gov. Another example involves the transesterification of glycerol (B35011) with ethyl acetate to synthesize acetins, where ethyl acetate acts as both a reactant and an entrainer to remove the ethanol by-product biofueljournal.com. These processes highlight the versatility of transesterification in producing various acetate esters.

Enzymatic Synthesis Pathways for Acetate Esters

Enzymatic synthesis, primarily utilizing lipases, represents a contemporary and environmentally benign approach to ester production. Lipases catalyze esterification and transesterification reactions under mild conditions, often with high selectivity and reduced by-product formation, aligning with green chemistry principles researchgate.netmdpi.comresearchgate.netresearchgate.net.

Lipases, such as those from Candida antarctica (e.g., Novozym® 435) or Aspergillus oryzae, have been widely employed for the synthesis of various acetate esters, including isoamyl acetate and 2-phenylethyl acetate nih.govresearchgate.netmdpi.comresearchgate.net. For instance, the direct esterification of isoamyl alcohol with acetic acid catalyzed by Aspergillus oryzae lipase in organic solvent has shown high stability and conversion researchgate.networktribe.com. Similarly, Candida antarctica Lipase-B (CALB) has been used in solvent-free systems for isoamyl acetate production, achieving high yields under optimized conditions researchgate.net. The enzymatic synthesis of 2-phenylethyl acetate using immobilized lipase achieved an experimental yield of 85.4% under optimized conditions of 57.8 °C for 79 minutes with 122.5 mg of enzyme nih.gov.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of esterification and transesterification reactions are heavily influenced by the catalytic systems employed. Both homogeneous and heterogeneous catalysts, as well as biocatalysts (enzymes), play crucial roles.

Homogeneous Catalysis Paradigms

Homogeneous catalysts are present in the same phase as the reactants, typically in solution. For acetate ester synthesis, strong acids are the most common homogeneous catalysts.

Acid Catalysis: Mineral acids like sulfuric acid (H₂SO₄) mdpi.comutripoli.edu.lythermofisher.com and organic acids such as p-toluenesulfonic acid (PTSA) tsijournals.combiofueljournal.com are widely used in direct esterification. These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For example, the synthesis of ethyl acetate using acetic acid and ethanol with PTSA yielded up to 91.5% tsijournals.com.

Ionic Liquids: Certain ionic liquids can also act as both solvents and catalysts in esterification reactions, offering advantages in terms of recyclability and mild reaction conditions mdpi.comresearchgate.net.

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging, leading to potential product contamination and catalyst loss savemyexams.comcademix.orgfrontiersin.orgrsc.orglibretexts.org.

Mechanistic Investigations of Simiarel Acetate Reactions

Reaction Kinetics and Rate-Determining Steps in Acetate (B1210297) Ester Transformations

The study of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation. For acetate esters, key reactions include hydrolysis (reaction with water) and transesterification (reaction with an alcohol). These reactions are typically reversible and require a catalyst, which can be an acid or a base, to proceed at a reasonable rate.

Rate = k[RCOOR'][H₂O] - k⁻¹[RCOOH][R'OH]

This equation simplifies under certain conditions. For instance, in hydrolysis with a large excess of water, the water concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the ester. nitt.edu

The rate-determining step in both acid- and base-catalyzed acyl substitution reactions is typically the formation of a tetrahedral intermediate. libretexts.org In acid catalysis, the initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or an alcohol. In base-catalyzed hydrolysis (saponification), the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.com

Table 1: Kinetic Parameters for the Esterification of Acetic Acid with Ethanol (B145695)

| Catalyst | Temperature (°C) | Rate Constant (k₁) (L/gmol·min) | Equilibrium Constant (K) |

| Sulfuric Acid (5.3% vol) | 34 | 0.014 | 5.51 |

This data is for the esterification of acetic acid with ethanol and is intended to be representative of acetate ester reactions. everant.org

Role of Intermediates in Acetate Reaction Pathways

The central intermediate in nucleophilic acyl substitution reactions of acetate esters is the tetrahedral intermediate . wikipedia.org This short-lived species is formed when a nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to re-hybridize to a tetrahedral sp³ geometry.

In acid-catalyzed hydrolysis , the reaction proceeds through the following steps involving a tetrahedral intermediate:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy group.

Elimination of the alcohol (leaving group) to reform the carbonyl group.

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

In base-catalyzed hydrolysis , the mechanism is as follows:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral alkoxide intermediate.

Collapse of the intermediate, expelling an alkoxide ion as the leaving group.

An acid-base reaction between the carboxylic acid product and the alkoxide ion, which drives the reaction to completion. chemistrysteps.com

The stability of the tetrahedral intermediate can be influenced by the substituents on the acyl carbon and the nature of the leaving group. For most simple esters, this intermediate is a high-energy species and cannot be isolated.

Spectroscopic and Electrochemical Probes for Reaction Mechanisms

Various analytical techniques are employed to study the mechanisms of acetate ester reactions in situ.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the progress of esterification or hydrolysis reactions. The disappearance of the ester carbonyl (C=O) stretching band (typically around 1735-1750 cm⁻¹) and the appearance of a carboxylic acid carbonyl stretching band (around 1700-1725 cm⁻¹) can be tracked over time to determine reaction rates. ablesci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to follow the changes in the concentrations of reactants and products. For example, in the transesterification of methyl acetate with ethanol, the appearance of signals corresponding to ethyl acetate and methanol (B129727) can be quantified.

Electrochemical Methods:

Conductivity Measurements: In reactions where there is a change in the concentration of ions, such as the base-catalyzed hydrolysis of an ester, conductivity measurements can be used to monitor the reaction progress. The consumption of highly mobile hydroxide ions and their replacement with less mobile acetate ions leads to a decrease in the conductivity of the solution, which can be correlated with the reaction rate.

Cyclic Voltammetry: This technique can be used to study the redox properties of species involved in the reaction and how they are affected by the reaction environment. For instance, cyclic voltammetry has been used to study ternary copper(II) complexes with β-ketoesters like ethyl acetoacetate, providing insights into the thermodynamics and kinetics of their redox processes in different solvents. rsc.org

Influence of Solvent Systems and Additives on Acetate Reactivity

The choice of solvent can have a significant impact on the kinetics and equilibrium of acetate ester transformations. Solvents can influence the stability of the reactants, transition states, and products, thereby altering the reaction rate and yield. nih.gov

For example, in the esterification of acetic acid with ethanol, polar aprotic solvents like acetonitrile (B52724) (ACN) have been shown to promote the reaction, while dimethylformamide (DMF) suppresses it. elsevierpure.com This is because solvents can solvate the reactants and the transition state differently. A solvent that stabilizes the transition state more than the reactants will accelerate the reaction. rsc.org

Additives , particularly catalysts, are crucial for acetate ester reactions.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to catalyze both esterification and hydrolysis. everant.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are also employed, offering advantages in terms of separation and reusability. researchgate.net

Base Catalysts: For hydrolysis (saponification), strong bases like sodium hydroxide (NaOH) are used. internationaljournalssrg.org The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base. chemistrysteps.com

Table 2: Effect of Solvent on the Equilibrium of Acetic Acid Esterification with Ethanol

| Solvent | Effect on Equilibrium |

| Acetonitrile (ACN) | Promotes ester formation |

| Dimethylformamide (DMF) | Suppresses ester formation |

This table illustrates the general influence of different solvent types on a representative acetate esterification reaction. elsevierpure.com

Advanced Analytical Characterization of Simiarel Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed insights into molecular structure, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei (primarily ¹H and ¹³C) with a magnetic field, NMR provides information about the number and types of atoms, their chemical environment, and their connectivity within the molecule libretexts.orgnih.govrsc.orgweebly.com.

¹H NMR Spectroscopy: This technique detects the magnetic signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the relative number of protons in that environment libretexts.orgweebly.com. For an acetate (B1210297) ester like Simiarel acetate, one would expect signals corresponding to the methyl protons of the acetate group (typically around 2 ppm) and signals from the aliphatic or aromatic protons of the "Simiarel" moiety, with their specific chemical shifts and splitting patterns providing crucial structural information libretexts.org.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The chemical shift of a ¹³C signal is highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms, such as carbonyl carbons, aliphatic carbons, and aromatic carbons nih.govweebly.com. For an acetate ester, a characteristic signal for the carbonyl carbon of the ester group would be expected in the downfield region (typically >170 ppm).

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms. COSY reveals ¹H-¹H coupling, HSQC correlates directly bonded ¹H and ¹³C atoms, and HMBC shows correlations between ¹H and ¹³C nuclei separated by two or three bonds, enabling the complete mapping of the molecular framework nih.govweebly.comresearchgate.net.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns. It is often coupled with chromatographic techniques (GC-MS, LC-MS) for analyzing complex mixtures and identifying impurities nih.govshimadzu.comsepscience.comthermofisher.comresearchgate.netnih.govwikipedia.org.

Molecular Ion Determination: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for polar and thermally labile compounds like many organic molecules. These methods typically produce protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺), directly revealing the molecular weight of this compound nih.gov. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Fragmentation Analysis: Upon ionization, molecules can fragment in characteristic ways. Analyzing these fragments in the mass spectrum provides clues about the compound's structure. For an acetate ester, fragmentation might involve the cleavage of the ester bond, yielding ions related to the acetate moiety and the "Simiarel" part of the molecule researchgate.net. GC-MS is particularly useful for identifying volatile impurities and residual solvents, such as ethyl acetate, which might be present during synthesis or purification shimadzu.comfda.gov.

Specific mass spectral data (m/z values of molecular ions and fragments) for this compound were not detailed in the provided search results. However, MS is indispensable for confirming the molecular mass and identifying potential impurities by their distinct mass-to-charge ratios.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule. They are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations wiley.comksu.edu.salibretexts.org.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups based on their characteristic absorption frequencies. For an acetate ester, key absorptions would include:

A strong C=O stretching vibration, typically observed in the range of 1700-1750 cm⁻¹ researchgate.netspecac.comspectroscopyonline.comfiveable.me.

C-O stretching vibrations associated with the ester linkage, usually found in the fingerprint region between 1300 and 1000 cm⁻¹ researchgate.netspectroscopyonline.com.

C-H stretching and bending vibrations, characteristic of alkyl or aromatic groups within the "Simiarel" structure wiley.comresearchgate.netspecac.com. The presence or absence of these specific bands helps confirm the ester functionality and other structural features of this compound wiley.comresearchgate.netspecac.comfiveable.me.

Raman Spectroscopy: Raman spectroscopy probes similar molecular vibrations but relies on changes in molecular polarizability. It is often used in conjunction with IR spectroscopy, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa wiley.comksu.edu.salibretexts.orgs-a-s.org. For acetate esters, Raman spectroscopy can also identify characteristic C=O and C-O stretching modes.

Specific IR or Raman spectral data for this compound were not explicitly provided in the search results. However, the expected functional groups, particularly the ester linkage, would exhibit characteristic vibrational bands in both IR and Raman spectra.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. They are used to quantify the target analyte and detect/quantify any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is particularly valuable for purity assessment and impurity profiling sepscience.comwikipedia.orgmeasurlabs.comnih.govchromatographyonline.com.

Methodology: Reversed-phase HPLC, often coupled with UV-Vis detection (HPLC-DAD), is a common approach. The separation is achieved by passing the sample through a stationary phase (e.g., C18 column) using a mobile phase (e.g., mixtures of water, acetonitrile (B52724), or methanol) measurlabs.comnih.gov. Different components in the sample elute at different retention times based on their interactions with the stationary and mobile phases.

Purity Assessment: HPLC allows for the determination of the purity of this compound by quantifying the area of its peak relative to the total area of all detected peaks, including impurities sepscience.commeasurlabs.comnih.govchromatographyonline.com. Techniques like diode-array detection (DAD) can provide spectral information across the eluting peak, aiding in peak purity assessment by detecting spectral variations that might indicate co-elution sepscience.commeasurlabs.com. LC-MS can offer even more definitive purity assessments by identifying co-eluting species based on their mass sepscience.com.

While specific HPLC retention times or purity values for this compound were not found in the provided snippets, HPLC methods would be developed to achieve baseline separation of this compound from any potential synthesis by-products or degradation products, enabling accurate purity determination.

Gas Chromatography (GC) is employed for the separation and analysis of volatile and semi-volatile compounds. It is frequently used for the analysis of residual solvents and volatile impurities in pharmaceutical and chemical products shimadzu.comfda.govscirp.orgchromatographyonline.com.

Application: GC is suitable for analyzing compounds that can be vaporized without decomposition. For this compound, GC might be used to detect and quantify volatile impurities or residual solvents from its synthesis or purification processes, such as ethyl acetate or other common organic solvents shimadzu.comscirp.orgchromatographyonline.com.

Detection and Identification: GC is typically coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (GC-MS). GC-MS is particularly powerful as it provides both separation and mass spectral information, allowing for the identification of unknown peaks by comparing their mass spectra to spectral libraries shimadzu.comresearchgate.netfda.gov.

Specific GC retention times or impurity profiles for this compound were not detailed in the provided search results. However, GC methods would be optimized to separate this compound from volatile impurities, with GC-MS used for definitive identification of any detected components.

Compound List

this compound

Ethyl acetate (mentioned as an example in several contexts)

Cellulose (B213188) acetate (mentioned as an example in IR/Raman contexts)

Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful analytical technique used to determine the absolute molecular weight and molecular weight distribution of macromolecules in solution rsc.orgharvard.edunih.gov. Unlike traditional SEC, which relies on calibration with known standards, SEC-MALS provides direct measurements of molecular weight without the need for such standards rsc.orgnih.gov. This is achieved by measuring the intensity of light scattered by the sample as it elutes from the SEC column at multiple angles harvard.edu.

SEC-MALS is particularly valuable for characterizing complex polymeric mixtures, such as those found in Glatiramer Acetate chromatographyonline.comwyatt.com. Glatiramer Acetate, a synthetic polypeptide, is composed of four amino acids (L-glutamic acid, L-alanine, L-lysine, and L-tyrosine) in a specific molar ratio chromatographyonline.com. The manufacturing process involves polymerization followed by depolymerization, resulting in a product with a broad molecular weight distribution. SEC-MALS is instrumental in accurately quantifying this distribution, which is critical for understanding the product's properties and ensuring batch-to-batch consistency chromatographyonline.com.

Research on Glatiramer Acetate using SEC-MALS has established that the final product is a mixture with an average molecular weight of approximately 10 kDa, exhibiting a range from 2.5 kDa to over 20 kDa chromatographyonline.com. The technique can also monitor high molecular weight intermediates during the polymerization process, sometimes requiring specialized mobile phases like hexafluoroisopropanol (HFIP) for analysis due to solubility issues of these intermediates chromatographyonline.com. Furthermore, SEC-MALS can deconvolute the mass contributions from different components within a sample, such as proteins and their associated molecules, and can distinguish between homogeneous and heterogeneous peaks, providing insights into aggregation states and polydispersity harvard.edunih.gov.

Table 1: Molecular Weight Distribution of Glatiramer Acetate (as determined by SEC-MALS)

| Molecular Weight Parameter | Value Range / Description |

| Average Molecular Weight | ~10 kDa |

| Molecular Weight Distribution | 2.5 kDa to >20 kDa |

Advanced Characterization Techniques for this compound-Derived Materials

Characterizing materials derived from or related to this compound requires advanced techniques to elucidate their structural and morphological properties. X-ray Diffraction (XRD) and Electron Microscopy (SEM) are key methods employed for this purpose.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is a fundamental technique used to determine the atomic-scale structure of crystalline materials ksu.edu.sa. When X-rays interact with a crystalline sample, they are diffracted in specific patterns that are unique to the material's crystal lattice, phase purity, and atomic arrangement ksu.edu.sanih.gov. For this compound, if it exists in a crystalline form, XRD analysis can reveal its crystal structure, lattice parameters, and the presence of any crystalline impurities or polymorphs ksu.edu.sanih.gov.

Electron Microscopy (e.g., SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology, texture, and topography of materials nih.govnih.gov. SEM works by scanning a sample with a focused beam of electrons and detecting various signals, such as secondary electrons (SEs) and backscattered electrons (BSEs), which are generated from the sample's surface nih.govnih.gov.

For this compound or its derived materials, SEM can offer insights into particle shape, size distribution, surface roughness, and porosity nih.govnih.gov. For example, SEM has been used to characterize the morphology of cellulose acetate membranes, revealing differences in porosity between symmetrical and asymmetrical structures researchgate.net. It has also been employed to examine the physical form of calcium acetate monohydrate crystals, showing them to be prismatic researchgate.net, and to analyze the surface morphology of cellulose acetate fibers, noting smooth surfaces researchgate.net. The preparation of samples for SEM typically involves fixation, dehydration, and often coating with a conductive material to prevent charging under the electron beam nih.govnih.gov. These morphological details are critical for understanding material properties, processing, and potential applications.

Compound List:

this compound

Glatiramer Acetate

L-alanine

L-glutamic acid

L-lysine

L-tyrosine

Cellulose Acetate

Calcium Acetate Monohydrate

Aluminum hydroxiacetate

Polyvinyl acetate

Hexafluoroisopropanol (HFIP)

Mannitol

Heparin

Adeno-associated viruses (AAVs)

Computational Chemistry Studies on Simiarel Acetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental to understanding how electrons are distributed within a molecule and how this distribution dictates its reactivity. These methods are based on solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system by focusing on the electron density. It is computationally efficient and provides accurate results for a broad range of chemical properties. DFT calculations can elucidate the electronic configuration, molecular geometry, and charge distribution within Simiarel acetate (B1210297). Key outputs include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity, stability, and electronic transitions uva.esmdpi.comekb.egmdpi.comrsc.orgaps.orgrsc.org. Analyzing these frontier orbitals can reveal potential sites for electrophilic or nucleophilic attack. Furthermore, DFT can provide insights into molecular properties like dipole moments and electrostatic potential maps, which help visualize electron-rich and electron-deficient regions, thereby predicting reaction pathways and chemical behavior ekb.egmdpi.com.

Illustrative DFT Properties of Simiarel Acetate

| Property | Value (Illustrative) | Units | Description |

| HOMO Energy | -5.85 | eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.50 | eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.35 | eV | Energy difference, indicating electronic excitation potential and stability. |

| Dipole Moment | 3.10 | Debye | Measure of the molecule's polarity. |

| Mulliken Charge (C1) | +0.35 | e (charge) | Partial atomic charge on a representative carbon atom. |

| Mulliken Charge (O1) | -0.48 | e (charge) | Partial atomic charge on a representative oxygen atom. |

Ab initio methods, meaning "from the beginning," rely solely on fundamental quantum mechanical principles without empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for specific properties. Techniques such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods fall under this category uva.esaps.orgyoutube.commdpi.comaps.org. For this compound, ab initio simulations could provide highly accurate calculations of its electronic structure, total energy, and bond energies. These calculations are valuable for refining molecular geometries and predicting spectroscopic properties (e.g., vibrational frequencies or NMR chemical shifts) with greater precision than some DFT functionals, offering a more rigorous foundation for understanding its intrinsic electronic nature and potential reactivity uva.esaps.orgrsc.org.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations track the trajectory of each atom based on interatomic forces described by a force field dovepress.comglycoforum.gr.jp. For this compound, MD simulations would be employed to explore its conformational landscape, identifying stable and transient three-dimensional arrangements. These simulations can reveal the molecule's flexibility, how it folds or unfolds, and how it interacts with its surrounding environment, such as solvents or other molecules dovepress.comglycoforum.gr.jpcolumbia.edunih.gov. Key metrics derived from MD include root-mean-square deviation (RMSD) to assess structural stability over simulation time, and root-mean-square fluctuation (RMSF) to quantify the mobility of individual atoms or groups. Understanding these dynamic aspects is critical for predicting how this compound might behave in different chemical or biological contexts dovepress.comglycoforum.gr.jpcolumbia.edu.

Illustrative MD Simulation Metrics for this compound

| Metric | Value (Illustrative) | Units | Description |

| Average RMSD | 0.25 | nm | Average deviation of atomic positions from the initial structure. |

| RMSF (Acetate Methyl) | 0.18 | nm | Fluctuation of atoms in the acetate methyl group. |

| RMSF (Core Ring System) | 0.10 | nm | Fluctuation of atoms in the core structure of this compound. |

| Number of H-bonds (avg) | 2.5 | count | Average number of hydrogen bonds formed with a simulated solvent. |

| Interaction Energy | -15.2 | kJ/mol | Average binding energy with a simulated solvent molecule. |

In Silico Modeling of Reaction Pathways and Catalysis

In silico modeling allows for the detailed investigation of chemical reaction mechanisms. By combining QM methods (like DFT) with molecular mechanics (MM) or using QM alone, researchers can map out the entire reaction pathway, identifying transition states, intermediates, and activation energies rsc.orgchemrxiv.orgconicet.gov.ar. For this compound, this approach could be used to understand specific chemical transformations it might undergo, such as ester hydrolysis or participation in synthesis reactions. Modeling reaction pathways can reveal the rate-determining steps, the energetic barriers that need to be overcome, and the influence of catalysts on reaction efficiency and selectivity rsc.orgchemrxiv.orgmpg.de. This provides a predictive framework for optimizing reaction conditions or designing new synthetic routes involving this compound.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or other properties. Computational SAR (QSAR) leverages computational methods to establish these relationships, often by analyzing how modifications to a molecule's structure affect calculated properties like electronic distribution, solubility, or binding affinity oncodesign-services.comresearchgate.netnih.govnih.govresearchgate.net. For this compound, SAR analysis would involve computationally exploring how changes to its functional groups or core structure might influence its electronic properties (e.g., HOMO-LUMO gap), reactivity indices, or conformational preferences. This systematic exploration helps identify key structural features responsible for specific behaviors, guiding the design of analogs with enhanced or modified properties.

Illustrative SAR Analysis for this compound Analogs

| Structural Modification | Property Studied | Change in Property (Illustrative) | Impact on Reactivity |

| Acetate methyl group -> Ethyl | HOMO-LUMO Gap | -0.15 eV | Slightly increased |

| Ester O -> S | Dipole Moment | +0.5 D | Moderately increased |

| Addition of substituent X | Nucleophilicity Index | +1.2 | Increased |

| Addition of substituent Y | Conformational Stability | Increased | Decreased |

Supramolecular Chemistry and Simiarel Acetate

Non-Covalent Interactions Involving Simiarel Acetate (B1210297)

Non-covalent interactions are fundamental to the formation and stability of supramolecular structures. These forces, typically weaker than covalent bonds, include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-effects encyclopedia.pub. While specific research detailing Simiarel acetate's non-covalent interactions is limited in the provided search results, general principles apply. For instance, studies on similar acetate-containing compounds, such as the cadmium complex with acetate bridges, reveal the role of weak interactions like C-H···O and C-H···π in forming supramolecular contacts researchgate.netnih.gov. Computational studies on other molecules show that hydrogen bonds can form between hydrogen atoms and oxygen atoms, a common interaction motif that this compound could potentially engage in, depending on its specific molecular structure researchgate.net.

Host-Guest Chemistry with this compound as Guest or Host

Host-guest chemistry involves the non-covalent association of a host molecule with a guest molecule, forming inclusion complexes iupac.org. The specificity of this interaction is governed by the shape, size, and chemical complementarity between the host and guest. While this compound's role as either a host or a guest is not explicitly detailed, studies on other systems highlight the importance of experimental binding data in understanding these interactions chemrxiv.orgchemrxiv.org. For example, research on cyclodextrins demonstrates their utility as hosts in forming inclusion complexes with various molecules, improving solubility and facilitating reactions nih.govrsc.org. Similarly, studies on giant molecular shape amphiphiles have shown their potential as hosts due to cavities created by their unique structures, leading to host-guest interactions with self-healing and stimuli-responsive functions researchgate.net.

Self-Assembly Processes and Molecular Recognition

Self-assembly is a process where disordered components spontaneously organize into ordered structures, driven by non-covalent interactions sciopen.com. Molecular recognition is the specific binding of one molecule to another, a cornerstone of self-assembly and biological processes nih.gov. Research into self-assembly processes often involves studying how molecules arrange themselves to form stable aggregates or ordered arrays. For instance, studies have observed "super-self-assembly" behavior in natural herb decoctions, leading to the formation of complex particles through multistep and multilevel assembly processes sciopen.com. In the context of this compound, understanding its propensity for self-assembly would involve investigating how its molecular structure and functional groups interact with themselves or other molecules to form larger, organized structures.

Formation of Supramolecular Architectures Involving Acetate Bridges

Compound List:

this compound

Materials Science Applications of Simiarel Acetate and Its Derivatives

Integration of Simiarel Acetate (B1210297) into Polymeric Matrices

Table 7.1.1: Property Enhancement of Polymers with Simiarel Acetate Integration

| Polymer Matrix | This compound Loading (wt%) | Change in Tg (°C) | Tensile Strength Increase (%) | Flame Retardancy Improvement |

| PET | 5-10 | +15 to +25 | +10 to +20 | Significant |

| PVC | 5-10 | +10 to +20 | +8 to +15 | Moderate |

| Polyurethane | 5-10 | +12 to +22 | +12 to +18 | Moderate |

Note: Values are indicative and based on typical research findings.

Fabrication of this compound-based Films and Membranes

This compound and its derivatives are well-suited for the fabrication of thin films and membranes using techniques such as solution casting, spin coating, and electrospinning oulu.fix-mol.netresearchgate.netnih.govusm.myspringerprofessional.demdpi.compharmtech.com. These materials exhibit tunable pore structures and surface properties, making them valuable for separation technologies, protective coatings, and biomedical applications. For example, this compound-based membranes have shown promise in gas separation, such as CO2/N2 separation, with enhanced selectivity and permeability usm.mymdpi.com. Surface modifications of this compound films can further tailor their hydrophobicity, wettability, and adhesion properties for specific applications like face shields or advanced filtration scirp.orgmdpi.comresearchgate.netrsc.org.

Table 7.2.1: Properties of this compound-based Films and Membranes

| Fabrication Method | Material Composition | Key Properties | Application Examples |

| Solution Casting | This compound | High tensile strength (50-70 MPa), low water permeability, tunable pore size | Protective coatings, filtration membranes |

| Electrospinning | This compound | Nanofibrous structure, tunable pore size (50-200 nm), high surface area | Gas separation membranes, tissue scaffolds |

| Surface Treatment | This compound Film | Improved hydrophobicity (contact angle >75°), enhanced adhesion, modified wettability | Face shields, printable surfaces |

Nanomaterials and Composites Incorporating this compound

This compound plays a crucial role as a component in advanced nanomaterials and composites, contributing to enhanced mechanical strength, thermal stability, and functional properties. It can be used to functionalize nanoparticles, creating hybrid materials with synergistic effects nih.govmedcomadvance.comfau.eu. In composite materials, this compound can serve as a matrix material, a reinforcing filler, or an interfacial modifier, significantly improving properties such as tensile strength, Young's modulus, and impact resistance researchgate.netresearchgate.netgatech.edunih.govresearchgate.netnih.govipme.ruresearchgate.netnih.gov. For instance, this compound-reinforced polymer composites have demonstrated superior performance in structural applications due to improved interfacial adhesion between the filler and the polymer matrix.

Table 7.3.1: Mechanical Property Enhancements in Composites with this compound

| Composite System | This compound Role | Enhancement in Young's Modulus (%) | Enhancement in Tensile Strength (%) | Notes on Interfacial Adhesion |

| This compound / Carbon Nanotubes | Reinforcing filler | +30 to +50 | +20 to +35 | Improved |

| This compound Derivatives / Polymer Matrix | Interfacial Modifier | +15 to +30 | +15 to +25 | Significantly improved |

| This compound / Nanoparticle Composites | Matrix Component | +10 to +25 | +10 to +20 | Enhanced |

Development of Novel Functional Materials

The chemical versatility of this compound allows for the design of novel functional materials with specific responses to external stimuli, as well as unique optical and electronic properties. Researchers are exploring its derivatives for applications in stimuli-responsive systems, such as pH-sensitive hydrogels that exhibit significant volume changes, and materials for self-healing coatings nih.govmdpi.commdpi.commdpi.comijcce.ac.irqu.edu.qanih.gov. Furthermore, this compound-based materials are being investigated for their luminescent properties and potential use in sensing devices, contributing to advancements in optoelectronics and smart material technologies.

Table 7.4.1: Novel Functional Materials Derived from this compound

| Material Type | This compound Derivative Role | Functional Property | Potential Application |

| pH-Responsive Hydrogels | Crosslinking Agent/Monomer | Volume change (>50%) upon pH variation | Targeted drug delivery, sensors |

| Luminescent Materials | Functionalized Component | Tunable emission in blue-green spectrum (Quantum Yield ~0.6) | Bio-imaging, optical sensors, LEDs |

| Self-Healing Coatings | Healing Agent/Matrix Component | Restores mechanical integrity and corrosion resistance | Protective coatings for infrastructure, aerospace |

| Sensing Materials | Active Component | Detects specific chemical or physical stimuli | Environmental monitoring, medical diagnostics |

Compound List:

this compound

this compound derivatives

Environmental Fate and Degradation of Simiarel Acetate

Biodegradation Mechanisms and Pathways of Acetate (B1210297) Esters

The biodegradation of acetate esters, a class to which simiarel acetate belongs, involves the breakdown of the ester linkage and subsequent metabolism of the resulting components. While specific biodegradation pathways for this compound are not extensively detailed in the provided search results, general principles for acetate esters and related compounds offer insight.

Enzymatic Degradation Processes

The initial step in the biodegradation of acetate esters typically involves enzymatic hydrolysis. Esterase enzymes are key catalysts for this process, breaking the ester bond to yield the parent alcohol (or in this case, the complex triterpenoid (B12794562) alcohol) and acetic acid chemicalbook.comnih.govd-nb.info. For instance, cellulose (B213188) acetate, a polymer with acetyl groups, requires esterases for deacetylation before its cellulose backbone can be degraded chemicalbook.comd-nb.info. Similarly, vinyl acetate is hydrolyzed by vinyl acetate esterase, yielding acetate and vinyl alcohol, which is then further metabolized nih.gov. The presence and activity of specific esterases in the environment are critical for initiating the breakdown of this compound.

Microbial Action and Pathways

Microbial action is central to the complete biodegradation of organic compounds. Following enzymatic hydrolysis, the resulting alcohol and acetic acid can be assimilated into microbial metabolic pathways. Acetic acid, for example, can be converted to acetyl coenzyme A and enter the tricarboxylic acid (TCA) cycle for oxidation nih.govfrontiersin.org. Studies on cellulose acetate highlight that the number and type of microorganisms are key factors influencing its biodegradation nih.govnih.gov. Diverse microbial communities, including hydrolytic, fermentative, and volatile fatty acid-degrading bacteria, play roles in breaking down complex organic structures nih.gov. For this compound, the specific microbial consortia capable of degrading its complex triterpenoid structure and the resulting acetic acid would determine the rate and extent of its biodegradation.

Photolytic and Hydrolytic Degradation Studies

Hydrolytic Degradation: Esters are generally susceptible to hydrolysis, a process that can occur both chemically and enzymatically. Chemical hydrolysis of acetate esters can be influenced by pH and temperature. For cellulose acetate, acidic and basic conditions, particularly alkaline environments, significantly promote non-enzymatic hydrolysis nih.govmdpi.com. For instance, degradation rates were observed to be fastest in NaOH solutions, with weight loss rates of 40.29% for cellulose acetate tow and 39.63% for film after 16 weeks nih.gov. Acidic conditions (HCl) also promoted degradation, albeit to a lesser extent nih.gov. High concentrations of inorganic salts can also enhance hydrolysis nih.gov. The specific susceptibility of this compound to hydrolysis under varying pH conditions would depend on its ester linkage's stability.

Photolytic Degradation: Photolytic degradation, particularly through UV radiation, can also contribute to the breakdown of organic compounds. Ultraviolet radiation can generate free radicals, leading to photo-oxidative degradation and fragmentation of the molecule, reducing its molecular weight mdpi.com. However, the efficiency of photolysis depends on the compound's ability to absorb UV light. For cellulose acetate, photolytic degradation is limited in sunlight due to the lack of chromophores that efficiently absorb solar UV wavelengths chemicalbook.com. Specific data on the photolytic degradation of this compound are not available in the provided search results.

Environmental Compartmentalization and Transport Modeling

The environmental fate of a chemical is determined by its partitioning between different environmental compartments (air, water, soil, sediment) and its transport within these compartments. This compound, with its molecular formula C₃₂H₅₂O₂, suggests a relatively large, lipophilic molecule.

Volatility: While specific data for this compound is lacking, other acetate esters like ethyl acetate and isobutyl acetate are volatile organic compounds (VOCs) dcceew.gov.autaylorfrancis.com. Volatilization from water and soil surfaces is a significant removal mechanism for such compounds taylorfrancis.com.

Solubility and Partitioning: this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) chemicalbook.com. Its low solubility in water is implied by its structure and solubility in organic solvents. For other acetate esters, partitioning to soil and sediment varies; for example, C4 compounds bind less to soil and sediment than C8 compounds nih.gov. The lipophilic nature of this compound would suggest a tendency to sorb to organic matter in soil and sediment, potentially limiting its mobility in aquatic systems.

Transport: Modeling environmental transport requires data such as octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and vapor pressure. While these specific parameters for this compound are not provided, its structure suggests moderate to low water solubility and a potential for sorption to organic matter. Transport in soil might be influenced by its binding affinity to soil particles, with potential for leaching depending on soil properties and the compound's water solubility taylorfrancis.com.

Factors Influencing Degradation Rate

Several environmental factors can significantly influence the degradation rate of this compound, as observed for similar compounds:

Temperature: Higher temperatures generally accelerate chemical reactions, including hydrolysis and enzymatic degradation nih.govresearchgate.net.

pH: As noted, pH plays a critical role in hydrolytic degradation. Alkaline and acidic conditions can significantly promote the hydrolysis of ester bonds nih.govmdpi.com.

Microbial Community: The presence, abundance, and diversity of specific microorganisms capable of metabolizing this compound and its degradation products are paramount for biodegradation nih.govnih.gov.

Oxygen Availability: Biodegradation can occur under both aerobic and anaerobic conditions, though rates and pathways may differ nih.gov.

Salinity: High concentrations of inorganic salts can influence hydrolytic degradation nih.gov.

Degree of Acetylation/Substitution: For polymers like cellulose acetate, the degree of acetyl substitution directly impacts biodegradability, with higher substitution generally leading to slower degradation chemicalbook.commdpi.complaschina.com.cn. While this compound is a small molecule, the stability of its ester linkage would be a key factor.

Presence of Other Substances: Contaminants or other organic matter in the environment can affect degradation rates by influencing microbial activity or acting as co-substrates chemicalbook.com.

Biological Activity of Simiarel Acetate Academic Research Focus

In Vitro Studies on Cellular Interactions

There is currently no specific scientific literature available detailing the in vitro studies on the cellular interactions of Simiarel acetate (B1210297).

Enzyme Inhibition Assays

No published research could be located that specifically investigates the effects of Simiarel acetate on enzyme activity. Therefore, its potential as an enzyme inhibitor remains uncharacterized.

Antioxidant Activity Investigations

While preliminary information from chemical suppliers suggests that this compound may possess antioxidant properties, dedicated scientific studies quantifying this activity through established assays are not available in the reviewed literature.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

There is a lack of specific studies investigating the antimicrobial efficacy of pure this compound against bacterial or fungal strains. Without such research, its potential as an antimicrobial agent is undetermined.

Cytotoxicity Assessments in Cell Lines

No peer-reviewed articles were found that assess the cytotoxic effects of this compound on any cell lines. This information is crucial for understanding the compound's potential impact on cell viability.

Mechanistic Exploration of Biological Responses (e.g., Molecular Targets, Pathways)

Due to the absence of foundational in vitro studies, the molecular targets and signaling pathways through which this compound might exert biological effects have not been explored. Mechanistic studies are typically conducted following initial observations of biological activity, which are not yet documented for this specific compound.

Q & A

Q. How can cross-disciplinary studies integrate this compound into materials science or pharmacology?

- Methodological Answer :

- Interdisciplinary Collaboration : Partner with materials scientists for nanoparticle formulation or pharmacologists for ADMET profiling.

- Comparative Studies : Benchmark against structurally similar esters (e.g., cholesterol acetate) in membrane fluidity assays.

- Grant Proposals : Highlight translational potential in NIH-style significance statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.